molecular formula C21H19N3O2S B11374619 Phenethyl 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetate

Phenethyl 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetate

Cat. No.: B11374619
M. Wt: 377.5 g/mol
InChI Key: RLLYFALXQJZIPZ-UHFFFAOYSA-N
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Description

2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE is a complex organic compound with a molecular formula of C21H20N4OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazoloquinoline core, which is then further functionalized to introduce the phenylethyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazoloquinoline core to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazoloquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides under basic conditions are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazoloquinoline derivatives.

Scientific Research Applications

2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE involves its interaction with various molecular targets. The triazoloquinoline core can bind to enzymes and receptors, modulating their activity. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYLETHYL 2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazoloquinoline core with the phenylethyl and acetate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-phenylethyl 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetate

InChI

InChI=1S/C21H19N3O2S/c1-15-13-19-22-23-21(24(19)18-10-6-5-9-17(15)18)27-14-20(25)26-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3

InChI Key

RLLYFALXQJZIPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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